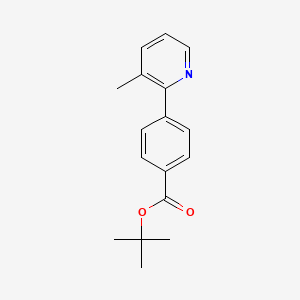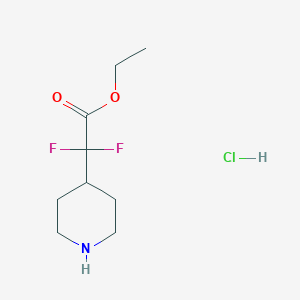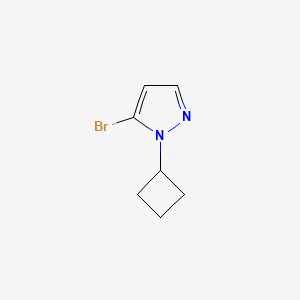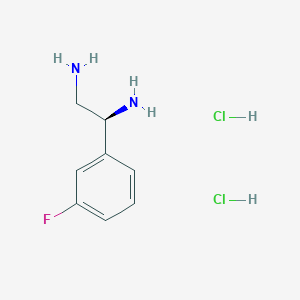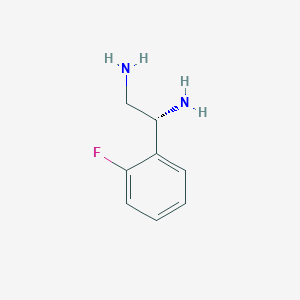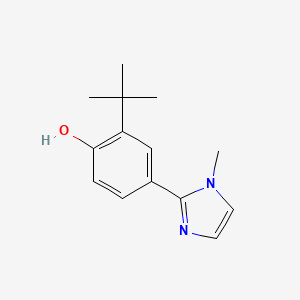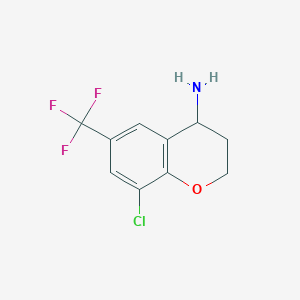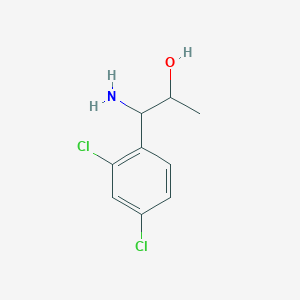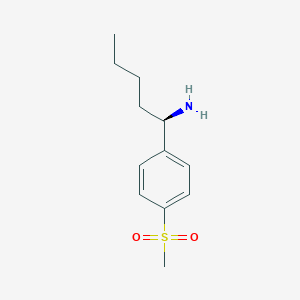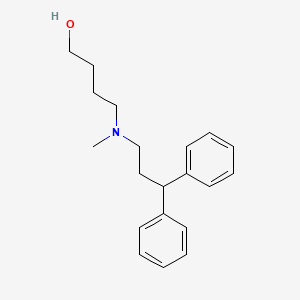
Lercanidipine-D impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lercanidipine-D impurity 1 is a chemical compound that is often encountered as an impurity in the synthesis of lercanidipine hydrochloride, a calcium channel blocker used to treat hypertension. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lercanidipine-D impurity 1 involves several synthetic steps. One common method includes the use of acetonitrile and aqueous solutions with triethylamine, with pH adjusted using orthophosphoric acid . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the correct formation of the impurity.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. This often involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main product . The process is designed to be reproducible and scalable to meet regulatory requirements.
Chemical Reactions Analysis
Types of Reactions: Lercanidipine-D impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and behavior of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, triethylamine, and orthophosphoric acid . The conditions often involve specific pH levels and temperatures to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Lercanidipine-D impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of lercanidipine hydrochloride . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of lercanidipine, as impurities can influence the drug’s behavior in the body . In the pharmaceutical industry, controlling and identifying impurities like this compound is crucial for ensuring the safety and efficacy of the final product .
Mechanism of Action
The mechanism of action of Lercanidipine-D impurity 1 is closely related to its parent compound, lercanidipine hydrochloride. Lercanidipine is a calcium channel blocker that inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased total peripheral resistance and lowered blood pressure . The impurity itself may not have a significant pharmacological effect but is essential to study to ensure the purity and safety of the drug.
Comparison with Similar Compounds
Lercanidipine-D impurity 1 can be compared with other impurities found in lercanidipine hydrochloride, such as impurity 3 and impurity B . These impurities have different chemical structures and properties, which can affect their behavior and impact on the final product. This compound is unique in its specific formation pathway and the conditions required for its synthesis .
List of Similar Compounds:- Lercanidipine impurity 3
- Lercanidipine impurity B
These impurities are structurally similar to this compound but differ in their chemical properties and the conditions under which they are formed .
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[3,3-diphenylpropyl(methyl)amino]butan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-21(15-8-9-17-22)16-14-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,22H,8-9,14-17H2,1H3 |
InChI Key |
CRUQHNGMWBODGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCO)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


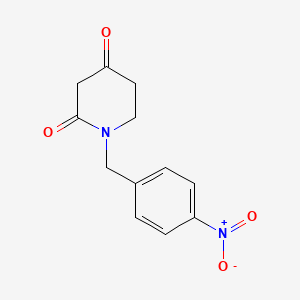


![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)
